molecular formula C11H9N3O3 B8612765 4-(4-Nitrophenoxy)pyridin-2-amine

4-(4-Nitrophenoxy)pyridin-2-amine

Cat. No.: B8612765
M. Wt: 231.21 g/mol
InChI Key: PNNZPRMAYLIFPW-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)pyridin-2-amine is a pyridine derivative featuring a nitrophenoxy substituent at the 4-position of the pyridine ring and an amine group at the 2-position. The nitrophenoxy group contributes to its electronic properties, while the amine group enhances its reactivity in synthetic pathways.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(4-nitrophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H9N3O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H,(H2,12,13)

InChI Key

PNNZPRMAYLIFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine
  • Structural Difference: The nitro group is at the 4-position of the phenoxy ring, but a methyl group is present at the 2-position of the phenoxy moiety (vs. unsubstituted phenoxy in the target compound).
  • Properties :
    • Molecular Formula: C₁₂H₁₁N₃O₃
    • Molar Mass: 245.23 g/mol
    • Predicted Density: 1.335 g/cm³
    • Storage Conditions: 2–8°C, protected from light and moisture .
4-Methyl-3-nitropyridin-2-amine
  • Structural Difference : A nitro group is directly attached to the pyridine ring at the 3-position, with a methyl group at the 4-position.
  • Properties : Crystallographic studies confirm a planar pyridine ring, with nitro and amine groups influencing intermolecular interactions .
  • Impact: Direct nitro substitution on the pyridine ring increases electron-withdrawing effects, altering electronic properties compared to the phenoxy-linked nitro group in the target compound.
4-(Thiophen-2-yl)pyridin-2-amine
  • Structural Difference: A thiophene ring replaces the nitrophenoxy group.
  • Properties :
    • Molecular Formula: C₉H₈N₂S
    • Molar Mass: 176.24 g/mol
  • Impact: The thiophene substituent introduces sulfur-based aromaticity, differing in electronic effects (electron-rich vs. electron-deficient nitrophenoxy) .
Antimicrobial Activity
  • Schiff Bases of 2-Aminopyridine: N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine showed growth inhibition against S. aureus and E. coli, with activity influenced by solvent polarity and substituent electronic effects .
  • Thiazolyl-Pyridin-2-amine Derivatives :
    • Fluorinated biphenyl analogs exhibited promising antiproliferative and anti-inflammatory activities, highlighting the role of electron-withdrawing groups .
Electronic and Tautomeric Behavior
  • Keto-Enol Tautomerism: Observed in N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine in polar solvents like DMF, a phenomenon less likely in the target compound due to the absence of a hydroxyl group .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) pKa
4-(4-Nitrophenoxy)pyridin-2-amine Not reported Not reported Predicted: ~6.54
4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine Not reported 408.4 (predicted) 6.54 ± 0.11
4-Methyl-3-nitropyridin-2-amine Not reported Not reported N/A
  • Note: Predicted pKa values suggest moderate basicity, comparable to other pyridin-2-amine derivatives.

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